molecular formula C8H8O2 B14590566 Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- CAS No. 61387-11-9

Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-

Cat. No.: B14590566
CAS No.: 61387-11-9
M. Wt: 136.15 g/mol
InChI Key: HZEXINHQHZFXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the development of novel materials and corrosion inhibitors.

Mechanism of Action

The mechanism by which Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- is unique due to its specific ring fusion and the presence of the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61387-11-9

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyran-4-one

InChI

InChI=1S/C8H8O2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2

InChI Key

HZEXINHQHZFXBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)OC=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.